molecular formula C9H12F3NO4 B14880157 3-(Carboxymethyl)-1-methyl-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid

3-(Carboxymethyl)-1-methyl-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B14880157
M. Wt: 255.19 g/mol
InChI Key: PWYDGCAYLDNDHP-UHFFFAOYSA-N
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Description

3-(Carboxymethyl)-1-methyl-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring substituted with carboxymethyl, methyl, and trifluoromethyl groups

Chemical Reactions Analysis

Types of Reactions

3-(Carboxymethyl)-1-methyl-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(Carboxymethyl)-1-methyl-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions due to its unique structural features.

    Industry: Utilized in the production of materials with specialized properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(carboxymethyl)-1-methyl-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxymethyl and trifluoromethyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-3-carboxylic acid: A simpler derivative without the carboxymethyl and trifluoromethyl groups.

    1-(3-(Fluoromethyl)phenyl)pyrrolidine-3-carboxylic acid: Contains a fluoromethyl group instead of a trifluoromethyl group.

    5-Methylpyrrolidine-3-carboxylic acid: Lacks the carboxymethyl and trifluoromethyl groups but has a methyl group at the 5-position.

Uniqueness

3-(Carboxymethyl)-1-methyl-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid is unique due to the presence of both carboxymethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design.

Properties

Molecular Formula

C9H12F3NO4

Molecular Weight

255.19 g/mol

IUPAC Name

3-(carboxymethyl)-1-methyl-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C9H12F3NO4/c1-13-3-2-8(7(16)17,4-5(14)15)6(13)9(10,11)12/h6H,2-4H2,1H3,(H,14,15)(H,16,17)

InChI Key

PWYDGCAYLDNDHP-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1C(F)(F)F)(CC(=O)O)C(=O)O

Origin of Product

United States

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